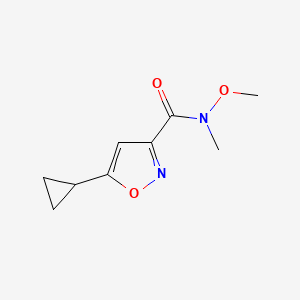
2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (EHPA) is a compound with the molecular formula C10H19NO3 . It has recently drawn attention from researchers due to its potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of EHPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group. The piperidine ring is substituted with an ethyl group and a hydroxyl group .
Physical And Chemical Properties Analysis
EHPA has a molecular weight of 201.26 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .
Applications De Recherche Scientifique
Spectroscopic and Diffractometric Study
Researchers Vogt et al. (2013) conducted a study characterizing polymorphic forms of a related ethyl propanoate compound using spectroscopic and diffractometric techniques. This work illustrates the importance of analytical techniques in identifying and characterizing polymorphic forms, which is crucial for the development of pharmaceutical compounds (Vogt et al., 2013).
Enzyme-catalyzed Synthesis
Brem et al. (2010) developed a multienzymatic procedure for the synthesis of highly enantiomerically enriched 3-hydroxypropanoic acids starting from racemic substrates. This approach highlights the potential for enzyme-catalyzed reactions in synthesizing compounds with specific stereochemistry, which is valuable in pharmaceutical research (Brem et al., 2010).
Chemical and Enzymatic Synthesis
Vervisch et al. (2012) described the synthesis of 5-hydroxypiperidin-2-ones through the treatment of aziridines, demonstrating a method for converting aziridine compounds into lactams and lactones. This research contributes to the field of organic synthesis, providing methods to obtain compounds that could serve as intermediates for further chemical transformations (Vervisch et al., 2012).
Conformationally Restricted Analogues
Butler et al. (1998) explored the synthesis of a conformationally restricted analogue of an NMDA antagonist, demonstrating the role of stereochemistry and molecular orientation in the development of pharmaceutical agents. This work underlines the significance of detailed chemical synthesis in the discovery of new therapeutic agents (Butler et al., 1998).
Hydroarylation of Propynoic Acid Derivatives
Kutubi and Kitamura (2011) presented an iron-catalyzed hydroarylation method for synthesizing bis(indol-3-yl)propanoic acids, showcasing a high regioselectivity and utility for synthesizing compounds important in the biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
Propriétés
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-8-6-11(5-4-9(8)12)7(2)10(13)14/h7-9,12H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNYLAXVJPODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)

![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)


![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)
